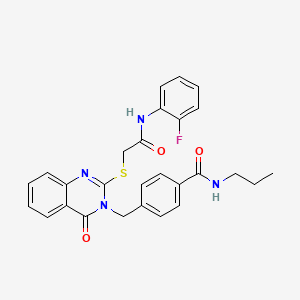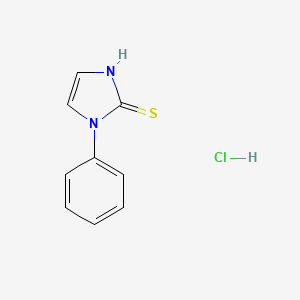![molecular formula C19H17N3O3S B2538998 [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 433947-55-8](/img/structure/B2538998.png)
[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of “[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone”
The compound , [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone, is a derivative of N-phenylpyrazolyl aryl methanones, which are known for their potential biological activities. These compounds are synthesized through multi-step reactions and have been characterized by various spectroscopic methods. The presence of arylthio/sulfinyl/sulfonyl groups in these derivatives is significant as they contribute to the compound's biological properties, such as herbicidal and insecticidal activities .
Synthesis Analysis
The synthesis of related N-phenylpyrazolyl aryl methanones involves multi-step reactions starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The process includes the introduction of arylthio/sulfinyl/sulfonyl groups, which are crucial for the biological activity of these compounds. The synthesis is typically characterized by melting point, 1H NMR, 13C NMR, FT-IR, and HRMS, ensuring the purity and correct structure of the final product .
Molecular Structure Analysis
The molecular structure of these compounds, particularly those containing the arylsulfonyl moiety, has been elucidated through crystallography. This provides detailed information on the arrangement of atoms within the molecule and the geometry around the pyrazolyl core, which is essential for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of N-phenylpyrazolyl aryl methanones is influenced by the substituents on the pyrazole ring and the aryl group. These compounds can undergo various chemical reactions, which may be utilized to further modify the structure and enhance biological activities. The presence of the nitro group, for example, could potentially be reduced to an amino group, altering the compound's properties .
Physical and Chemical Properties Analysis
The physical properties, such as melting point, are determined during the synthesis and are indicative of the compound's purity. The chemical properties, including reactivity and stability, are inferred from the molecular structure and the functional groups present. Spectroscopic methods like NMR and FT-IR provide insights into the electronic environment of the atoms, which is crucial for predicting the behavior of the compound under different conditions .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
- Research on omeprazole, a proton pump inhibitor, emphasizes novel synthesis methods and the study of pharmaceutical impurities. This involves understanding the synthesis process, including incomplete oxidation leading to sulfone N-oxide formation and the role of Grignard reagents in creating specific compounds. Such methodologies could be relevant for synthesizing and analyzing compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone, highlighting the importance of precise chemical reactions and the potential for creating standard impurities used in further studies (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Catalysis and Chemical Synthesis
- Another area of interest is the development of heterogeneous catalysts for chemical synthesis, such as the dehydration of methanol to dimethyl ether. This research provides insights into catalyst preparation and the analysis of methanol dehydration reactions. The study covers various catalysts, including γ-Al2O3, zeolites, and heteropoly acids, offering a perspective on the wide variety of catalysts available for chemical synthesis processes. Understanding the role of these catalysts can inform the synthesis of complex chemicals, suggesting potential applications or synthesis routes for compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone (Bateni & Able, 2018).
Drug Metabolism and Toxicological Implications
- Research on methadone's metabolomics offers insights into the variability of dose-response and toxicological profile, which is vital for understanding the metabolic pathways and interactions of complex chemical compounds. Such studies can inform the design and analysis of new chemical entities, including the assessment of their metabolic stability, potential metabolites, and implications for safety and efficacy (Dinis-Oliveira, 2016).
Advanced Oxidation Processes
- The degradation of acetaminophen through advanced oxidation processes (AOPs) and the analysis of by-products provide a framework for understanding the chemical transformation and environmental impact of pharmaceutical compounds. This research is relevant for exploring the degradation pathways, kinetics, and environmental fate of complex chemicals, potentially including environmental or degradation studies for compounds like [3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-4-6-15(7-5-12)19(23)21-14(3)18(13(2)20-21)26-17-10-8-16(9-11-17)22(24)25/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKNTYBIBRIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

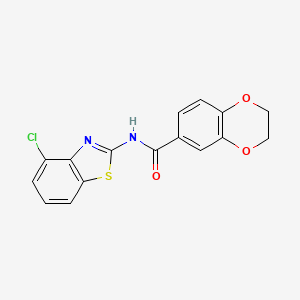
![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)
![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)
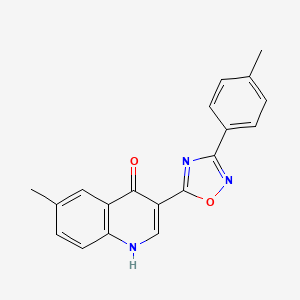
amino}benzoic acid](/img/structure/B2538923.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

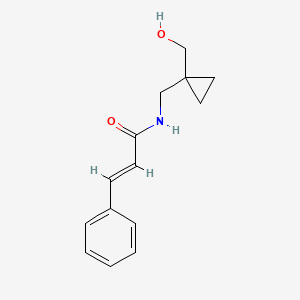
![1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone](/img/structure/B2538934.png)
